N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide
Overview
Description
“N-(3-((6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)phenyl)acrylamide” is a chemical compound with the molecular formula C14H13BrN4O2 and a molecular weight of 349.18 g/mol . This product is not intended for human or veterinary use, but for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a dihydropyrazin ring attached to a phenyl ring via an amino group, and an acrylamide group attached to the phenyl ring . The bromo and methyl groups are substituents on the dihydropyrazin ring .Scientific Research Applications
Synthesis and Characterization of Polymers
Research into the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives reveals potential applications in chiral stationary phases for enantioseparation, indicating its utility in chromatography and pharmaceuticals (Tian et al., 2010).
Solid–Liquid Equilibrium Studies
The solubilities of related acrylamide derivatives in different compositions of methanol–ethanol mixtures at various temperatures have been studied, which is essential for industrial product and process design, highlighting its relevance in the formulation of pharmaceuticals and polymers (Yao et al., 2010).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of bis(thioxopyridine), bis(pyrazolo〔3,4-b〕pyridine), bis(thieno〔2,3-b〕pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives, including related acrylamide compounds, demonstrated potential as antimicrobial agents, indicating its utility in developing new antimicrobial drugs (Farag et al., 2008).
Chiroptical Properties and Chiral Recognition
Optically active polyacrylamides bearing an oxazoline pendant have been investigated for their influence on chiroptical properties and chiral recognition, suggesting applications in enantioselective processes, critical for pharmaceutical synthesis (Lu et al., 2010).
Heterocyclic Synthesis for Antifungal Agents
New heterocycles derived from related compounds have shown potent antifungal activity, showcasing the potential of these compounds in developing antifungal medications and treatments (Gomha & Abdel‐Aziz, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, thereby terminating synaptic transmission .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function . This could lead to an accumulation of acetylcholine in the synaptic cleft, affecting normal nerve pulse transmission .
Biochemical Pathways
Similar compounds have been known to affect the cholinergic pathway by inhibiting the activity of ache . This could potentially lead to an overstimulation of cholinergic receptors due to the accumulation of acetylcholine, resulting in various downstream effects .
Result of Action
Similar compounds have been known to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their impact on the cholinergic nervous system .
Properties
IUPAC Name |
N-[3-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-3-12(20)16-9-5-4-6-10(7-9)17-13-14(21)19(2)8-11(15)18-13/h3-8H,1H2,2H3,(H,16,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHUKVOZHYOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)NC2=CC(=CC=C2)NC(=O)C=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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